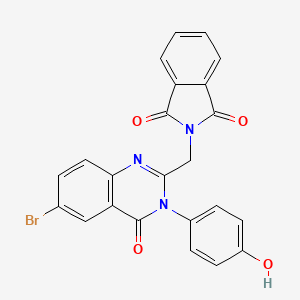
((2,2'-Iminobis(ethanolato))(2-)-N,O,O')bis(pentane-2,4-dionato-O,O')titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)titanium” is an organometallic compound that features titanium coordinated with iminobis(ethanolato) and pentane-2,4-dionato ligands. Organometallic compounds like this one are of significant interest due to their applications in catalysis, materials science, and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)titanium” typically involves the reaction of titanium tetrachloride with the appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The ligands, 2,2’-iminobis(ethanol) and pentane-2,4-dione, are added to the titanium tetrachloride solution, followed by stirring and heating to facilitate ligand exchange and complex formation.
Industrial Production Methods
In an industrial setting, the production of such organometallic compounds may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems ensures consistent quality and yield of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
“((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)titanium” can undergo various chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the electronic structure of the titanium center, affecting its reactivity.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction could produce titanium(II) species. Substitution reactions result in new organometallic complexes with different ligand environments.
科学的研究の応用
Chemistry
In chemistry, “((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)titanium” is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
While direct biological applications of this compound may be limited, its derivatives and related compounds are studied for their potential in drug delivery and imaging due to their ability to interact with biological molecules.
Medicine
Research into the medical applications of titanium-based compounds includes their use in anticancer therapies and as contrast agents in imaging techniques. The specific coordination chemistry of “((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)” may offer unique advantages in these areas.
Industry
In industry, this compound is utilized in the production of advanced materials, including coatings, ceramics, and nanomaterials. Its catalytic properties are exploited in processes such as olefin polymerization and fine chemical synthesis.
作用機序
The mechanism by which “((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)” exerts its effects involves the coordination of ligands to the titanium center, which influences its reactivity and interaction with substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Titanium(IV) isopropoxide: Another titanium-based compound used in catalysis and materials science.
Titanium(IV) chloride: A precursor to various titanium complexes and used in organic synthesis.
Titanocene dichloride: An organometallic compound with applications in catalysis and medicinal chemistry.
Uniqueness
“((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)” is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other titanium compounds. Its combination of iminobis(ethanolato) and pentane-2,4-dionato ligands offers a versatile platform for various applications.
特性
CAS番号 |
94233-26-8 |
|---|---|
分子式 |
C14H27NO6Ti |
分子量 |
353.23 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;(Z)-4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/2C5H8O2.C4H11NO2.Ti/c2*1-4(6)3-5(2)7;6-3-1-5-2-4-7;/h2*3,6H,1-2H3;5-7H,1-4H2;/b2*4-3-;; |
InChIキー |
FVXGPJVZQWSEAR-SUKNRPLKSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C(NCCO)CO.[Ti] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C(CO)NCCO.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



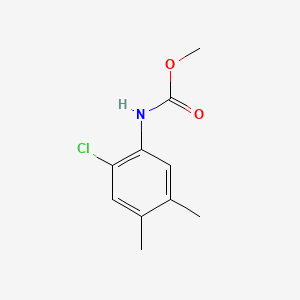
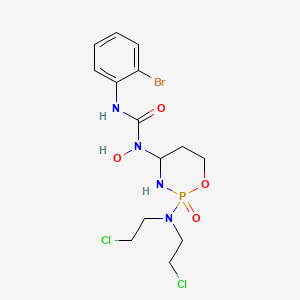
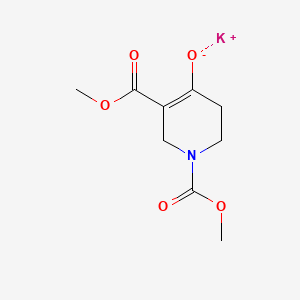
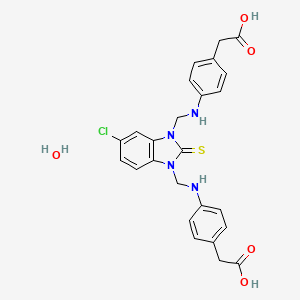
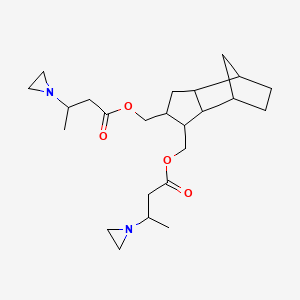

![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)




